Benzo[b]thiophene, 4,5-dimethoxy-
Description
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Structure
3D Structure
Properties
CAS No. |
103204-79-1 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4,5-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-8-3-4-9-7(5-6-13-9)10(8)12-2/h3-6H,1-2H3 |
InChI Key |
ZCHGXTDHLWAFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Architectural Elucidation of 4,5-Dimethoxy-1-Benzothiophene: A Technical Guide for Advanced Research
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiophene moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a thiophene ring, provides a rigid and electronically versatile scaffold that can be strategically functionalized to interact with a wide array of biological targets.[3][4] Derivatives of benzothiophene have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][3][5][6] The inherent stability and rich chemistry of the benzothiophene core make it an attractive starting point for the design and synthesis of novel therapeutic agents.[5] This guide provides an in-depth technical analysis of a specific, yet promising derivative: 4,5-dimethoxy-1-benzothiophene. We will explore its synthesis, delve into a detailed structural characterization using modern spectroscopic techniques, and discuss the implications of its unique substitution pattern on its chemical properties and potential for drug discovery.
Synthetic Strategy: A Plausible Pathway to 4,5-Dimethoxy-1-Benzothiophene
While a specific, dedicated synthesis for 4,5-dimethoxy-1-benzothiophene is not extensively documented in readily available literature, a robust synthetic route can be rationally designed based on established methodologies for constructing the benzothiophene core.[7][8][9] A common and effective approach involves the cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain.
A proposed synthetic pathway is outlined below. This multi-step synthesis begins with commercially available 1,2-dimethoxybenzene and leverages a series of well-understood organic transformations to construct the target molecule.
Experimental Protocol: A Step-by-Step Methodology
The following protocol is a hypothetical, yet experimentally sound, procedure for the synthesis of 4,5-dimethoxy-1-benzothiophene.
Step 1: Nitration of 1,2-Dimethoxybenzene
-
To a stirred solution of 1,2-dimethoxybenzene in glacial acetic acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture over crushed ice and collect the precipitated 1,2-dimethoxy-4-nitrobenzene by filtration. Wash with cold water until the filtrate is neutral.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1,2-dimethoxy-4-nitrobenzene in ethanol in a pressure vessel.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and heat to 50-60 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-1,2-dimethoxybenzene.
Step 3: Sandmeyer Reaction
-
Dissolve the 4-amino-1,2-dimethoxybenzene in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Extract the product, 4-bromo-1,2-dimethoxybenzene, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Thioacetylation
-
In an inert atmosphere, combine 4-bromo-1,2-dimethoxybenzene, thioacetic acid, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., Xantphos) in a suitable solvent such as DMSO.[9]
-
Add a base, such as potassium carbonate.[9]
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product, 2-(1,2-dimethoxy-4-bromophenyl)ethanethioate, with an organic solvent.
Step 5: Intramolecular Cyclization
-
Treat the thioacetate from the previous step with a strong base, such as sodium ethoxide in ethanol, to generate the thiolate in situ.
-
Heat the reaction mixture to reflux to promote the intramolecular nucleophilic aromatic substitution, leading to the formation of the thiophene ring.
-
After the reaction is complete, neutralize the mixture and extract the final product, 4,5-dimethoxy-1-benzothiophene.
-
Purify the crude product by column chromatography on silica gel.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive identification and structural confirmation of 4,5-dimethoxy-1-benzothiophene would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known effects of the benzothiophene core and the methoxy substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.[10]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and methoxy protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.2 - 7.4 | Doublet | ~5.5 | The proton at the 2-position of the thiophene ring typically appears as a doublet due to coupling with H-3. |
| H-3 | 7.0 - 7.2 | Doublet | ~5.5 | The proton at the 3-position couples with H-2, resulting in a doublet. |
| H-6 | 6.8 - 7.0 | Doublet | ~8.5 | This aromatic proton is coupled to H-7, giving a doublet. |
| H-7 | 7.3 - 7.5 | Doublet | ~8.5 | Coupled to H-6, this proton will also appear as a doublet. |
| 4-OCH₃ | 3.9 - 4.1 | Singlet | N/A | Methoxy groups typically appear as sharp singlets in this region. |
| 5-OCH₃ | 3.8 - 4.0 | Singlet | N/A | Similar to the 4-methoxy group, this will be a singlet. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | 125 - 128 | A typical chemical shift for a β-carbon in a thiophene ring. |
| C-3 | 122 - 125 | An α-carbon in the thiophene ring, generally upfield from the β-carbon. |
| C-3a (bridgehead) | 138 - 142 | A quaternary carbon at the fusion of the two rings. |
| C-4 | 148 - 152 | An aromatic carbon bearing an electron-donating methoxy group, expected to be downfield. |
| C-5 | 145 - 149 | Similar to C-4, this carbon is also deshielded by the attached methoxy group. |
| C-6 | 110 - 115 | An aromatic CH carbon ortho to a methoxy group, expected to be shielded. |
| C-7 | 118 - 122 | An aromatic CH carbon. |
| C-7a (bridgehead) | 130 - 135 | The second quaternary bridgehead carbon. |
| 4-OCH₃ | 55 - 58 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| 5-OCH₃ | 55 - 58 | Similar to the 4-methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[11][12] The IR spectrum of 4,5-dimethoxy-1-benzothiophene is expected to show characteristic absorption bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 and 1075 - 1020 | Strong |
| C-S Stretch | 700 - 600 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14] For 4,5-dimethoxy-1-benzothiophene (C₁₀H₁₀O₂S), the expected molecular weight is approximately 194.04 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 194.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from a methoxy substituent, resulting in a fragment at m/z = 179.
-
Loss of a methoxy group (-OCH₃), leading to a fragment at m/z = 163.
-
Loss of carbon monoxide (-CO) from the ring system, a common fragmentation pathway for such aromatic ethers.
-
Chemical Properties and Potential Applications in Drug Discovery
The introduction of two methoxy groups at the 4- and 5-positions of the benzothiophene scaffold is expected to significantly influence its electronic and steric properties.
The electron-donating nature of the methoxy groups will increase the electron density of the benzene ring, potentially making it more susceptible to electrophilic substitution. This enhanced electron density can also modulate the interaction of the molecule with biological targets. Furthermore, the two methoxy groups will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Given the wide range of biological activities associated with the benzothiophene scaffold, 4,5-dimethoxy-1-benzothiophene represents a promising lead compound for further investigation in several therapeutic areas:
-
Oncology: Many benzothiophene derivatives have shown potent anti-cancer activity.[1][15] The specific substitution pattern of this molecule could lead to novel interactions with cancer-related targets.
-
Inflammatory Diseases: The anti-inflammatory properties of benzothiophenes are well-documented.[16][17] This derivative could be explored for its potential in treating chronic inflammatory conditions.
-
Central Nervous System (CNS) Disorders: The increased lipophilicity may allow for better penetration into the CNS, making it a candidate for the development of drugs targeting neurological disorders.
-
Infectious Diseases: The anti-microbial potential of the benzothiophene core structure suggests that 4,5-dimethoxy-1-benzothiophene could be a starting point for the development of new anti-bacterial or anti-fungal agents.[5]
Conclusion
4,5-dimethoxy-1-benzothiophene is a molecule of significant interest within the realm of medicinal chemistry. While its synthesis and characterization are not yet widely reported, established synthetic methodologies for related compounds provide a clear blueprint for its preparation. The predicted spectroscopic data, based on a thorough understanding of the benzothiophene scaffold and the influence of methoxy substituents, offer a robust framework for its structural elucidation. The unique electronic and physicochemical properties imparted by the dimethoxy substitution pattern make this compound a compelling candidate for further investigation in drug discovery programs targeting a range of diseases. This technical guide serves as a foundational resource for researchers and scientists poised to unlock the therapeutic potential of this promising benzothiophene derivative.
References
- An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
- A practical synthesis of benzothiophenes via visible-light-promoted cycliz
- Benzothiophene synthesis. Organic Chemistry Portal.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- A general enantioselective route to the chamigrene n
- Synthesis, characterization of novel benzothiophene.
- Spectroscopy Infrared Spectra. University of Colorado Boulder.
- Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. BenchChem.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. ChemRxiv.
- Organic compounds. MassBank.
-
Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene. RSC Publishing.
- Method for synthesizing (1S)-4,5-dimethoxy-1-(carbonylaminomethyl)benzocyclobutane.
- Synthesis, characterization of novel benzothiophene.
- Complete assignments 1H and 13C NMR spectral data of four anabaseine deriv
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Substituted 2-(3′,4′,5′-trimethoxybenzoyl)
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments. BenchChem.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Arkivoc.
- Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.
- Orange/Red Benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-Tetraoxide-Based Emitters for Luminescent Solar Concentrators: Effect of Structures on Fluorescence Properties and Device Performances. PMC.
- Mass spectra of benzothiophene derivatives extracted
- Benzo[b]thiophene. NIST WebBook.
- SYNTHESIS, CHARACTERIZATION OF NOVEL BENZOTHIOPHENE.
- Table of Characteristic IR Absorptions. University of California, Los Angeles.
- Benzothiophene. Wikipedia.
- Supporting Inform
- Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green).
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Methodological & Application
Application Note: Regioselective Pd-Catalyzed C-H Activation of 4,5-Dimethoxybenzo[b]thiophene
Executive Summary & Biological Context
The 4,5-dimethoxybenzo[b]thiophene scaffold is a critical pharmacophore in the development of tubulin polymerization inhibitors, serving as a bioisostere for the 3,4,5-trimethoxyphenyl ring found in Combretastatin A-4 (CA-4) . While the biological potency of these analogs is well-documented, their synthesis via traditional cross-coupling (Suzuki-Miyaura, Stille) requires pre-functionalized starting materials (halides/boronic acids), adding step-count and waste.
This Application Note details a Direct C-H Activation strategy. By leveraging the specific steric and electronic environment of the 4,5-dimethoxy substitution pattern, researchers can achieve near-perfect regioselectivity for the C2 position without directing groups.
Key Challenges Addressed
-
Regiocontrol: Benzo[b]thiophenes have two reactive C-H sites (C2 and C3).
-
Steric Peri-Effect: The methoxy group at the C4 position creates significant steric bulk, shielding the C3 position.
-
Electronic Bias: The electron-rich nature of the thiophene ring requires specific electrophilic or concerted metalation-deprotonation (CMD) conditions to prevent oxidative homocoupling.
Mechanistic Insight: The "Steric Shield" Effect
To successfully functionalize this substrate, one must understand the competition between the C2 and C3 pathways.
-
Path A (C2-Selective): Proceeding via a Concerted Metalation-Deprotonation (CMD) mechanism. The C2 proton is the most acidic (
). The transition state is stabilized by carboxylate ligands (e.g., pivalate). -
Path B (C3-Selective): Proceeding via an Electrophilic Palladation (
) or Heck-type mechanism. This usually favors the most nucleophilic position (C3).
Crucial Observation for this Substrate: In 4,5-dimethoxybenzo[b]thiophene, the 4-OMe group exerts a "peri-effect," sterically crowding the C3 position. Consequently, standard C3-selective conditions (e.g., Itami’s conditions) often fail or give low yields. This protocol exploits this steric shield to drive exclusive C2-arylation .
Visualization: Regioselectivity & Mechanism[1][2]
Figure 1: Mechanistic divergence showing how the 4-OMe group sterically inhibits the C3 pathway, enforcing C2 selectivity via the CMD mechanism.
Experimental Protocols
Protocol A: C2-Selective Direct Arylation (Recommended)
This protocol utilizes Fagnou-type conditions optimized for electron-rich heterocycles. It is robust against moisture and does not require a glovebox.
Reagents:
-
Substrate: 4,5-dimethoxybenzo[b]thiophene (1.0 equiv)
-
Coupling Partner: Aryl bromide (1.2 equiv) (Electron-deficient aryl bromides react faster)
-
Catalyst: Pd(OAc)
(2–5 mol%) -
Ligand/Additive: Pivalic acid (PivOH) (30 mol%)[1]
-
Base: K
CO (2.0 equiv) -
Solvent: DMA (Dimethylacetamide) or Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)
(5.6 mg, 0.025 mmol) and K CO (138 mg, 1.0 mmol). -
Substrate Addition: Add 4,5-dimethoxybenzo[b]thiophene (97 mg, 0.5 mmol) and the Aryl Bromide (0.6 mmol).
-
Additive: Add Pivalic acid (15 mg, 0.15 mmol). Note: PivOH acts as a proton shuttle, lowering the energy barrier for C-H cleavage.
-
Solvent: Add anhydrous DMA (2.5 mL). Cap the vial (Teflon-lined septum).
-
Reaction: Heat the block to 100 °C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome:
Protocol B: Accessing the C3 Position (The "Block-and-Couple" Strategy)
Direct C3-H activation is inefficient for this substrate due to the 4-OMe steric clash. To access C3-arylated analogs (often required for SAR studies), a two-step "Block-and-Couple" approach is required.
Workflow:
-
C2-Blocking: Lithiation (n-BuLi, -78°C) followed by quenching with a bulky electrophile (e.g., C
Cl ) to install a Chlorine at C2. -
C3-Functionalization: Use the C2-Cl group to block the CMD pathway, forcing reactivity to C3 (or perform cross-coupling if C3-X is installed).
Optimization Table: Solvent & Base Effects
| Entry | Solvent | Base | Additive | Temp (°C) | Yield (C2-Aryl) | Notes |
| 1 | Toluene | K | PivOH | 110 | 65% | Slower kinetics, cleaner profile. |
| 2 | DMA | K | PivOH | 100 | 88% | Optimal conditions. |
| 3 | DMF | Cs | None | 120 | 40% | Significant homocoupling observed. |
| 4 | Xylene | K | PivOH | 140 | 72% | Good for sterically hindered aryl bromides. |
Troubleshooting & Quality Control
Common Failure Modes
-
Low Conversion:
-
Cause: Catalyst poisoning by sulfur (though benzo[b]thiophene is less prone than thiophene).
-
Fix: Increase Pd loading to 5 mol% or switch to Pd(OH)
/C (Pearlman's catalyst) for heterogeneous activation.
-
-
Poor Regioselectivity (Mixture of C2/C3):
-
Cause: Temperature too high (>140°C) promotes thermodynamic scrambling.
-
Fix: Maintain temperature at 100°C and ensure PivOH is fresh.
-
-
Desulfurization:
-
Cause: Reductive conditions.
-
Fix: Avoid phosphine ligands if possible; the ligand-free (PivOH only) system prevents ring opening.
-
Workflow Logic for Optimization
Figure 2: Decision matrix for optimizing reaction conditions based on in-process LCMS data.
References
-
Mechanistic Foundation (CMD Pathway): Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. [Link]
-
Regioselectivity in Benzo[b]thiophenes: Ueda, K., Yanagisawa, S., Yamaguchi, J., & Itami, K. (2010).[2] A general catalyst for the β-selective C-H bond arylation of thiophenes with iodoarenes. Angewandte Chemie International Edition. [Link]
-
Combretastatin Analogs & Bioactivity: Pettit, G. R., et al. (1995). Antineoplastic agents.[4] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. [Link]
-
Application to 4,5-Dimethoxy Scaffolds: Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-aryl-3-aroylbenzo[b]thiophene derivatives as a new class of antitubulin agents. Journal of Medicinal Chemistry. [Link]
-
Heterogeneous Catalysis Alternatives: Rossi, R., et al. (2015). Silver(I)-promoted Pd-catalyzed C-H arylation of benzo[b]thiophenes.[5] Tetrahedron. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Over-bromination of Electron-Rich Benzothiophenes
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face at the bench. This guide is dedicated to a frequent and frustrating issue in heterocyclic chemistry: the over-bromination of electron-rich benzothiophene systems. We will explore the root causes of this problem and provide actionable, field-proven strategies to achieve selective mono-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is my electron-rich benzothiophene so susceptible to over-bromination?
Answer: The core of the issue lies in the inherent electronic properties of the benzothiophene scaffold. The thiophene ring is electron-rich, making it highly activated towards electrophilic aromatic substitution (SEAr)[1]. The introduction of a first bromine atom, which is typically deactivating, is often not sufficient to prevent a second, or even third, substitution. This is because the starting material is so reactive that even the mono-brominated product is still activated enough to react with the brominating agent present in the flask, leading to a mixture of poly-brominated products. The reaction proceeds via a positively charged intermediate (an arenium or sigma complex), and the stability of this intermediate dictates the reaction rate[2]. For highly activated systems, the energy barrier to a second bromination is often low enough to be competitive with the first.
Q2: I'm getting a mixture of di- and tri-brominated products. How can I favor mono-bromination?
Answer: Gaining control over selectivity requires a multi-faceted approach that involves carefully tuning your reaction conditions and choice of reagents. The primary goal is to modulate the reactivity of the brominating agent to a level where it reacts efficiently with the starting material but sluggishly, or not at all, with the mono-brominated product.
Key strategies include:
-
Choice of a Milder Brominating Agent: Move away from highly reactive sources like molecular bromine (Br₂). N-bromosuccinimide (NBS) is the most common and effective alternative for achieving mono-bromination on activated rings[3][4].
-
Control of Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of your brominating agent. While it may seem counterintuitive, using a slight excess can help drive the reaction to full conversion of the starting material without providing a large excess of reagent that would promote polybromination.[5]
-
Lowering Reaction Temperature: Temperature has a significant impact on reaction rates.[6] By cooling the reaction (e.g., to 0 °C or even -78 °C), you can often find a sweet spot where the desired mono-bromination occurs at a reasonable rate, while the undesired over-bromination is kinetically disfavored.[1][7]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar, non-coordinating solvents like chloroform, carbon tetrachloride, or acetonitrile are often preferred over highly polar solvents like DMF for NBS brominations.[8]
Q3: Which brominating agent is best for my substrate? A comparison.
Answer: The "best" agent is highly substrate-dependent. The key is to match the reactivity of the reagent to the reactivity of your benzothiophene.
| Brominating Agent | Relative Reactivity | Typical Use Case & Comments |
| Molecular Bromine (Br₂) / Br₂ with Lewis Acid | Very High | Highly reactive and difficult to control for electron-rich substrates. Often leads to polybromination. Use is generally discouraged unless the substrate is deactivated.[4] |
| N-Bromosuccinimide (NBS) | Moderate | The workhorse for selective mono-bromination of activated heterocycles.[3][9][10] Its reactivity can be tuned with the choice of solvent and temperature. |
| Pyridinium Hydrobromide Perbromide (PHP) | Mild | A solid, stable source of bromine that is less aggressive than Br₂. Can be a useful alternative to NBS.[3] |
| Bromide/Bromate Couple (e.g., NaBr/NaBrO₃) | Mild / Tunable | An environmentally friendly option that generates the reactive brominating species in situ under aqueous acidic conditions.[11][12] Offers good control for selective mono-bromination. |
| Tribromoisocyanuric Acid (TBCA) | High | A powerful brominating agent. Its use in trifluoroacetic acid can surprisingly avoid polybromination in some moderately deactivated systems, but it may be too reactive for highly activated benzothiophenes.[13] |
Q4: I've tried NBS at low temperatures and still see over-bromination. What advanced strategies can I employ?
Answer: When standard methods fail, it's time to consider more sophisticated approaches that fundamentally alter the reaction pathway or the nature of the electrophile.
-
Flow Chemistry: Generating the brominating agent (e.g., Br₂ or KOBr) in situ in a continuous flow reactor and immediately mixing it with the substrate can dramatically improve selectivity.[14] This approach prevents the buildup of a high concentration of the brominating agent, thereby minimizing the chance for the mono-brominated product to react further.[14]
-
Blocking Groups: If a specific isomeric mono-bromo product is desired and regioselectivity is also an issue, you can temporarily block the most reactive sites with a removable group (e.g., a silyl group). After performing the bromination at the desired, unblocked position, the blocking group can be removed.[1]
-
Directed Ortho-Metalation (DoM): While not a direct bromination strategy, DoM allows for precise functionalization. You can install a directing group on the benzene ring, perform metalation (e.g., with n-BuLi), and then quench with an electrophilic bromine source (like Br₂ or 1,2-dibromoethane). This provides unparalleled regiocontrol, though it is a multi-step process.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the bromination of electron-rich benzothiophenes.
Problem: Significant Over-bromination (>20%)
Visualizing the Competing Pathways
The fundamental challenge is the competition between the first and second bromination events. This can be visualized as a branching reaction pathway.
Experimental Protocols
Protocol: Selective Mono-bromination of an Activated Benzothiophene using NBS
This protocol provides a robust starting point for the selective bromination of an electron-rich benzothiophene, such as 2-methylbenzo[b]thiophene.
Materials:
-
2-Methylbenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Water (for quenching)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (or other appropriate eluents)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the 2-methylbenzo[b]thiophene (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous acetonitrile or DCM (approx. 0.5-1.0 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 5-10 minutes to ensure thermal equilibrium.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the cooled solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is often complete within 30-60 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed (as judged by the monitoring method), quench the reaction by adding deionized water. To neutralize any remaining bromine, a few drops of saturated sodium thiosulfate solution can be added until any yellow/orange color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-bromo-2-methylbenzo[b]thiophene.
References
-
Joshi, G., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(20), 11510-11515. [Link]
-
Adimurthy, S., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. commonorganicchemistry.com. [Link]
-
Wang, Y., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]
-
Reddy, V. P., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2539. [Link]
-
Dettori, G., et al. (2025). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. acs-gci-pharma.org. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. organic-chemistry.org. [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. chem.libretexts.org. [Link]
-
Hoffmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Scilit. [Link]
-
Cooper, J., & Scrowston, R. M. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic. [Link]
-
Baciocchi, E., et al. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hoffmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. [Link]
-
Al-Mousawi, S. M., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]
-
Mitchell, R. H., et al. (1997). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. Organic Preparations and Procedures International, 29(6), 715-718. [Link]
- Eli Lilly and Company. (1996). Benzothiophene compounds, intermediates, compositions, and methods.
-
Skorka, L., et al. (2024). Modulation of Properties in[11]Benzothieno[3,2-b][11]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3505. [Link]
-
Stuart, C. S., et al. (2022). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
-
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1385-1391. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). organic-chemistry.org. [Link]
-
Messaoudi, S., et al. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Advances, 7(72), 46007-46013. [Link]
-
Takimiya, K., et al. (2006). Reactivity ofBenzothieno[3,2-b][11]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. [Link]
-
Wang, D., et al. (2020). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Nature Communications, 11(1), 2771. [Link]
-
Usui, K., et al. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Chemical and Pharmaceutical Bulletin, 71(8), 589-593. [Link]
-
Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. ResearchGate. [Link]
-
Proctor, R. S., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 62(10), e202216260. [Link]
-
National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. NUS Chemistry. [Link]
- Korea Institute of Science and Technology. (2011). Method for Controlling Bromination of Thiophene Derivatives.
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Technical Support Center: Solubilizing 4,5-dimethoxybenzo[b]thiophene
Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for effectively solubilizing 4,5-dimethoxybenzo[b]thiophene for biological assays. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your specific experimental setup.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What makes 4,5-dimethoxybenzo[b]thiophene so difficult to dissolve in aqueous assay buffers?
4,5-dimethoxybenzo[b]thiophene is a hydrophobic (lipophilic, or "fat-loving") molecule. Its chemical structure, a fusion of a benzene and a thiophene ring with methoxy groups, lacks the necessary polar functional groups to form favorable interactions (like hydrogen bonds) with water molecules.[1] Consequently, it is poorly soluble in water and aqueous buffers.[1]
The lipophilicity of a compound is often quantified by its partition coefficient (LogP), which measures its solubility preference between an organic solvent (like n-octanol) and water.[2] A positive LogP value indicates a preference for the lipid phase, meaning it is more hydrophobic.[2] While the exact experimental LogP for 4,5-dimethoxybenzo[b]thiophene is not readily published, its parent structure, benzo[b]thiophene, is known to be insoluble in water and soluble in organic solvents.[1][3] The addition of two methoxy groups further increases its nonpolar surface area, predicting poor aqueous solubility. This inherent hydrophobicity is the primary reason it resists dissolving in the aqueous environment of most biological assays.
Q2: I added my compound directly to my cell culture media and saw particles. What is happening?
You are observing precipitation. When a hydrophobic powder is added to an aqueous solution, the compound's molecules are more attracted to each other than to the water molecules. Unable to dissolve, they clump together and form visible solid particles. This is not a true solution and is unsuitable for most biological assays for several critical reasons:
-
Inaccurate Concentration: The actual concentration of the compound in solution is unknown and significantly lower than what you calculated.
-
Low Bioavailability: Only dissolved molecules can interact with biological targets like cells or enzymes. Precipitated compound is inactive.
-
Assay Interference: Solid particles can scatter light, interfering with absorbance- or fluorescence-based readouts, and can cause physical damage to cells.
-
Inconsistent Results: The amount of precipitate can vary between wells and experiments, leading to high variability and unreliable data.[4]
To overcome this, a solubilization strategy is required, which almost always begins with dissolving the compound in a suitable organic solvent first.
Q3: What is Dimethyl Sulfoxide (DMSO) and why is it the go-to solvent for stock solutions?
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent that is miscible with water in all proportions.[5] Its power lies in its ability to dissolve a vast range of both nonpolar and polar compounds.[5][6] For hydrophobic molecules like 4,5-dimethoxybenzo[b]thiophene, DMSO acts as an effective "bridge" solvent.
The process works in two stages:
-
Primary Dissolution: The compound is first dissolved at a high concentration (e.g., 10-50 mM) in 100% DMSO, creating a "stock solution."
-
Secondary Dilution: A very small volume of this DMSO stock is then diluted into a large volume of aqueous assay buffer. The DMSO disperses rapidly, carrying the individual compound molecules with it, allowing them to remain in solution at a low final concentration.
However, DMSO itself can impact biological systems, so its final concentration in the assay must be carefully controlled.[6][7]
Troubleshooting Guide: From Powder to Working Solution
This section addresses the common practical hurdles encountered when preparing 4,5-dimethoxybenzo[b]thiophene for your experiments.
Problem 1: My compound won't fully dissolve, even in 100% DMSO.
While DMSO is a powerful solvent, some highly crystalline or "greasy" compounds can be resistant.
Step-by-Step Protocol: Preparing a High-Concentration DMSO Stock
-
Calculation: Determine the mass of 4,5-dimethoxybenzo[b]thiophene needed to make a desired stock concentration (e.g., 10 mM). Use a precise analytical balance for weighing.
-
Dissolution: Transfer the weighed compound to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube). Add the calculated volume of high-purity, anhydrous DMSO.[8]
-
Mixing: Vortex the tube gently but thoroughly.[6] Visually inspect against a light source to ensure no solid particles remain.
-
Troubleshooting Aids: If solubility remains an issue:
-
Sonication: Place the tube in a water bath sonicator for several minutes. The ultrasonic energy helps break apart compound aggregates.[6]
-
Gentle Warming: Warm the solution briefly in a 37°C water bath.[6][9] Caution: Do not overheat, as this can degrade the compound. Always check the compound's stability information if available.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6][10] Store in tightly sealed containers at -20°C or -80°C, protected from light and moisture.[6][10][11]
Problem 2: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous buffer.
This is the most common challenge, often termed "solvent shock" or "crashing out."[12][13] The compound, stable in 100% DMSO, is suddenly forced into an aqueous environment where its solubility is much lower, causing it to precipitate.[12]
The primary goal is to keep the final concentration of both your compound and the DMSO co-solvent within acceptable limits.
Solution A: Optimize DMSO Concentration
The final concentration of DMSO is critical. While it aids solubility, it can be toxic to cells or interfere with enzyme activity.[14][15]
| Assay Type | General Max DMSO % (v/v) | Key Considerations |
| Cell-Based (Short-term, <24h) | 0.5% - 1.0% | Some sensitive cell lines may show stress even at 0.5%.[14][16] |
| Cell-Based (Long-term, >24h) | ≤ 0.1% - 0.5% | Toxicity is time and cell-type dependent.[14][15] Always run a vehicle control. |
| Enzymatic/Biochemical | 1.0% - 2.0% | Higher concentrations can denature proteins. Check enzyme tolerance. |
| In Vivo (Animal Studies) | ≤ 2.0% | Depends on the route of administration and animal model.[10][14] |
Actionable Step: Always run a "vehicle control" experiment. This is your assay system treated with the same final concentration of DMSO (or other solvents) but without your compound.[6] This allows you to distinguish between the effect of your compound and the effect of the solvent.
Solution B: Explore Advanced Solubilizing Agents
If optimizing DMSO concentration is not sufficient, other excipients can be employed.
-
Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Triton™ X-100 are amphipathic, meaning they have both a water-loving (hydrophilic) head and a fat-loving (lipophilic) tail.[17] Above a certain concentration (the Critical Micelle Concentration), they form micelles that can encapsulate hydrophobic compounds like 4,5-dimethoxybenzo[b]thiophene, increasing their apparent water solubility.[17][18] Start with low concentrations (e.g., 0.01% - 0.1%) in your final assay buffer.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can form an "inclusion complex" with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[19][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Best Practices & Final Checks
Q4: How can I be certain my compound is truly dissolved?
Even if a solution appears clear to the naked eye, it may contain nano- or micro-precipitates that can confound results.
-
Visual Inspection: Check for the Tyndall effect. Shine a laser pointer through the solution in a dark room. A true solution will not scatter the light beam, while a colloidal suspension (containing precipitates) will show a visible beam path.
-
Filtration: For non-cellular assays, filtering the final working solution through a 0.22 µm syringe filter can remove small precipitates. Note that this may also lower your compound's concentration if it adsorbs to the filter material.
-
Prepare Fresh: The best practice is to prepare the final aqueous working solutions immediately before use from a stable DMSO stock.[24] Hydrophobic compounds have a tendency to precipitate out of aqueous solutions over time.[9]
Q5: How should I properly store my DMSO stock solutions?
-
Temperature: Store at -20°C or -80°C.[10] Note that DMSO freezes at 18.5°C, so stock solutions will be solid when stored properly.[5]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO.[6][10]
-
Moisture: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6][25][26] Use tightly sealed vials and minimize the time the stock is open to the air. Water contamination can reduce the solvent's solubilizing power and compromise long-term stability.
By understanding the physicochemical properties of 4,5-dimethoxybenzo[b]thiophene and applying these systematic troubleshooting strategies, you can develop a robust and reproducible protocol for your biological assays, ensuring the integrity and accuracy of your experimental data.
References
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
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DMSO Solutions Warehouse Storage. (n.d.). Cubework. [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]
-
Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA NEPAL. [Link]
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How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
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Benzothiophene - Solubility of Things. (n.d.). Solubility of Things. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]
-
What is the best right way of storing DMSO in research lab? (2015). ResearchGate. [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2008). Taylor & Francis Online. [Link]
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What is the best way of storing a DMSO in a research lab? (2018). Quora. [Link]
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cLogP Calculation. (n.d.). Organic Chemistry Portal. [Link]
-
logP and logD calculation. (n.d.). ChemAxon. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
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The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. [Link]
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Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online. [Link]
-
The Role of Surfactants in Compounded Preparation. (2022). THE PCCA BLOG. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
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Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. [Link]
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Making a stock solution for my drug using DMSO. (2013). Protocol Online. [Link]
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Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]
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benzothiophene. (2024). ChemBK. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
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What are the chances of precipitation in column while using buffers as mobile phase? (2012). ResearchGate. [Link]
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Benzo[b]thiophene (95-15-8). (n.d.). Mol-Instincts. [Link]
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Modulation of Properties in[14]Benzothieno[3,2-b][14]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. [Link]
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Technical Support Center: Catalyst Selection for Coupling Reactions with Sterically Hindered Benzothiophenes
Introduction: Navigating the Challenges of Benzothiophene Coupling
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials.[1] However, their incorporation into complex molecules via palladium-catalyzed cross-coupling reactions is often fraught with challenges. Steric hindrance, particularly at positions adjacent to the coupling site, can dramatically slow or halt the catalytic cycle.[2][3] Furthermore, the inherent sulfur atom in the benzothiophene ring is a notorious catalyst poison, leading to deactivation and inconsistent results.[4]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming these obstacles. We will move from high-level strategy in our FAQs to granular, problem-solving tactics in the Troubleshooting Guide, grounded in mechanistic principles and field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions to consider before setting up your experiment.
Q1: Why are cross-coupling reactions with sterically hindered benzothiophenes so difficult?
A1: There are two primary culprits:
-
Steric Hindrance: Bulky substituents near the reaction center (e.g., at the C3 or C4 position of a C2-coupling benzothiophene) physically obstruct the palladium catalyst. This impedes two critical steps in the catalytic cycle: oxidative addition , where the catalyst inserts into the carbon-halide bond, and reductive elimination , where the new C-C or C-heteroatom bond is formed and the product is released.[2][5]
-
Catalyst Poisoning: The lone pair of electrons on the sulfur atom in the benzothiophene ring can coordinate strongly to the palladium center.[4] This coordination can stabilize the catalyst in an off-cycle state, effectively "poisoning" it and preventing it from participating in the desired reaction. This often necessitates higher catalyst loadings or specially designed, more robust catalyst systems.[6]
Q2: I'm performing a Suzuki-Miyaura coupling with a hindered benzothiophene for the first time. What is a reliable, first-pass catalyst system to screen?
A2: For a robust starting point, we recommend using a modern palladium pre-catalyst for reliable and efficient generation of the active Pd(0) species.[7][8] A great initial system is a G3 or G4 Buchwald Palladacycle Pre-catalyst combined with a bulky, electron-rich biaryl monophosphine ligand.
-
Recommended Starting Conditions:
-
Palladium Source: XPhos Pd G3 or SPhos Pd G4 (1-2 mol %)
-
Ligand: The pre-catalyst already contains the ligand.
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene (ensure it is anhydrous and degassed)
-
Temperature: 80-110 °C
-
This combination is designed to promote the difficult oxidative addition and reductive elimination steps common with hindered substrates.[2]
Q3: When should I use a palladium pre-catalyst versus generating the catalyst in situ from a source like Pd(OAc)₂?
A3: For challenging substrates like sterically hindered benzothiophenes, using a pre-formed catalyst is almost always the superior choice .[2][7]
-
In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ requires a reduction step from Pd(II) to the active Pd(0) state. This reduction can be inefficient, inconsistent, and sensitive to impurities or the specific ligand used.[9]
-
Modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts for NHC ligands) are air- and moisture-stable complexes that generate the active LPd(0) catalyst cleanly and quantitatively upon exposure to the base in the reaction mixture.[7] This leads to more reproducible results, lower required catalyst loadings, and a higher probability of success with difficult substrates.
Q4: What are the most critical, yet simple, best practices for setting up these reactions to ensure reproducibility?
A4: Rigorous setup is non-negotiable for these sensitive reactions.
-
Inert Atmosphere is Crucial: Oxygen can degrade both the phosphine ligands and the active Pd(0) catalyst.[10] Always use standard Schlenk techniques. Oven-dry all glassware, assemble it hot, and cool under vacuum before backfilling with an inert gas like argon or nitrogen. Repeat the evacuate/backfill cycle at least three times.[11]
-
Use High-Purity, Anhydrous Reagents: Water can facilitate side reactions like protodeboronation in Suzuki couplings. Use unopened anhydrous solvents (e.g., from a Sure/Seal™ bottle) and ensure your bases are stored in a desiccator.[7]
-
Degas Your Solvents: Even in sealed bottles, solvents contain dissolved oxygen. Degas the solvent by sparging with argon for 15-30 minutes or by using a freeze-pump-thaw method before adding it to your reaction.[10]
Part 2: Troubleshooting Guide
When experiments don't go as planned, this guide provides a systematic approach to identifying and solving the problem.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is key to diagnosing the root cause.
Possible Cause A: Inefficient Oxidative Addition
The bulky benzothiophene is preventing the palladium from inserting into the C-X bond.
-
Recommended Solutions:
-
Switch to a Bulkier, More Electron-Rich Ligand: The σ-donating character of these ligands increases the nucleophilicity of the palladium center, lowering the activation energy for oxidative addition.[5]
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Increase in 10-20 °C increments, but be mindful of potential substrate or product degradation.[14]
-
Possible Cause B: Difficult Reductive Elimination
The two coupling partners are on the palladium center, but the steric clash prevents the final bond-forming step.
-
Recommended Solutions:
-
Employ Bulky Monophosphine Ligands: Ligands like those from the Buchwald family (SPhos, XPhos, RuPhos) are specifically designed with steric bulk that is thought to facilitate reductive elimination.[2][5]
-
Change Solvent: The solvent can influence the geometry and stability of catalytic intermediates. Screen solvents like toluene, CPME, or t-Amyl alcohol.
-
Possible Cause C: Catalyst Deactivation or Decomposition
The catalyst is being consumed by side reactions or is precipitating out as palladium black.
-
Recommended Solutions:
-
Verify Inert Atmosphere: This is the most common reason for catalyst death. Re-verify your Schlenk technique and ensure all reagents and solvents are properly degassed.[10] The formation of a black precipitate (palladium black) is a tell-tale sign of catalyst decomposition.[15]
-
Use a Pre-catalyst: If you are using a Pd(II) source, switch to a G3/G4 palladacycle or a PEPPSI™ pre-catalyst to ensure clean, quantitative generation of the active Pd(0) species.[7]
-
Increase Catalyst Loading: Due to poisoning by the benzothiophene sulfur, a higher catalyst loading (e.g., 3-5 mol %) may be required to achieve a reasonable reaction rate.[6]
-
Problem 2: Significant Side Product Formation
Possible Cause A: Homocoupling of Coupling Partner (e.g., Glaser or Biaryl Formation)
This is especially common in Sonogashira (alkyne homocoupling) and Suzuki (boronic acid homocoupling) reactions.
-
Recommended Solutions:
-
For Sonogashira: The copper co-catalyst is often the culprit behind alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[10]
-
For Suzuki: Arylboronic acid homocoupling can be minimized by reducing oxygen exposure, lowering the reaction temperature, or using a slight excess of the benzothiophene halide partner.[12]
-
Possible Cause B: Dehalogenation of the Benzothiophene
The halide on your starting material is being replaced by a hydrogen atom.
-
Recommended Solutions:
-
Re-evaluate Base/Solvent System: This side reaction can be promoted by certain bases or by proton sources (like residual water). Ensure you are using an anhydrous solvent and consider screening different bases.
-
Tune Catalyst Activity: This can be problematic with highly active catalysts. Sometimes, a slightly less electron-rich ligand can temper the catalyst's reactivity and suppress this pathway.[12]
-
Part 3: Experimental Protocols & Data
General Protocol for Catalyst System Screening
This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system.
-
Preparation: In a glovebox or on a Schlenk line, add the sterically hindered benzothiophene halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (2.0-3.0 equiv) to an array of oven-dried reaction vials equipped with stir bars.
-
Catalyst Addition: In separate vials, add your chosen palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4, PEPPSI-IPr) to represent different ligand classes. Aim for a consistent catalyst loading (e.g., 2 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a stirrer plate. Heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the most effective combination of catalyst, base, and solvent for your specific substrates.
Table 1: Recommended Starting Catalyst Systems for Hindered Benzothiophenes
| Coupling Reaction | Palladium Source / Pre-catalyst | Ligand Class | Recommended Ligands | Common Base | Common Solvent |
| Suzuki-Miyaura | Buchwald G3/G4 Palladacycle | Biaryl Monophosphine | XPhos, SPhos, RuPhos[2] | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Buchwald-Hartwig | Buchwald G3/G4 Palladacycle | Biaryl Monophosphine | RuPhos, BrettPhos[16] | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ or PEPPSI-IPr | Phosphine or NHC | PPh₃, dppf, XPhos[10][17] | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | THF, DMF |
| Heck | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine or NHC | P(t-Bu)₃, IPr (NHC)[12] | K₂CO₃, Et₃N | DMF, Dioxane |
Table 2: Quick-Reference Troubleshooting Guide
| Symptom | Potential Cause(s) | Key Solutions to Try |
| No reaction, starting material recovered | Inefficient oxidative addition; Catalyst not activated | Use a bulkier/more electron-rich ligand (e.g., t-BuXPhos, NHC); Increase temperature; Switch to a pre-catalyst[2][7] |
| Reaction starts but stalls | Catalyst deactivation/poisoning | Increase catalyst loading; Ensure strictly inert conditions; Re-purify reagents[4][6][10] |
| Black precipitate forms | Catalyst decomposition (Pd Black) | Improve inert atmosphere technique; Use a pre-catalyst; Check for reagent impurities[15] |
| Significant homocoupling product | Oxygen contamination; Overly active conditions | Degas solvents thoroughly; Lower temperature; For Sonogashira, use copper-free conditions[10][12] |
| Dehalogenation side product | Catalyst too active; Proton source present | Use a slightly less electron-rich ligand; Ensure anhydrous conditions and dry base[12] |
Part 4: Visual Guides & Workflows
Catalyst Selection Workflow
This diagram provides a logical pathway for selecting a starting point for your reaction optimization.
Caption: The catalytic cycle highlighting steps impeded by steric hindrance.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - C–C Coupling in sterically demanding porphyrin environments [beilstein-journals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shifts of 4,5-Dimethoxybenzo[b]thiophene: A Comparative and Predictive Analysis
For researchers and professionals in drug development and synthetic chemistry, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their characterization. This guide provides a detailed analysis of the ¹H NMR chemical shifts of 4,5-dimethoxybenzo[b]thiophene, offering a comparative perspective with related analogs to elucidate the influence of substituent effects.
The Foundational Spectrum: Benzo[b]thiophene
To understand the impact of the methoxy groups, we must first consider the ¹H NMR spectrum of the parent molecule, benzo[b]thiophene. The protons on the benzene ring (H4, H5, H6, and H7) and the thiophene ring (H2 and H3) exhibit distinct chemical shifts due to their different electronic environments.
The aromatic protons of benzo[b]thiophene typically resonate in the range of δ 7.0-8.0 ppm. The protons on the thiophene ring, H2 and H3, are influenced by the heteroatom and the fused benzene ring.
Table 1: Experimental ¹H NMR Chemical Shifts of Benzo[b]thiophene
| Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| H2 | ~7.44 |
| H3 | ~7.34 |
| H4 | ~7.88 |
| H5 | ~7.36 |
| H6 | ~7.34 |
| H7 | ~7.83 |
Note: These are approximate values and can vary slightly depending on the solvent and spectrometer frequency. Data is compiled from various sources providing spectra of benzo[b]thiophene.[1][2][3]
The Influence of Methoxy Substituents: A Predictive Analysis for 4,5-Dimethoxybenzo[b]thiophene
The introduction of two methoxy groups at the C4 and C5 positions will significantly alter the electronic distribution within the benzo[b]thiophene scaffold, thereby influencing the chemical shifts of the remaining protons. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density on the aromatic ring. This increased shielding generally causes the signals of nearby protons to shift to a higher field (lower ppm values).
Based on these principles, we can predict the ¹H NMR spectrum of 4,5-dimethoxybenzo[b]thiophene:
-
H6 and H7 Protons: The protons on the benzene ring, H6 and H7, are expected to experience the most significant upfield shift due to the strong electron-donating effect of the two methoxy groups.
-
Thiophene Protons (H2 and H3): The protons on the thiophene ring, H2 and H3, will also be affected, albeit to a lesser extent, as the electronic effects are transmitted through the fused ring system.
-
Methoxy Protons: The protons of the two methoxy groups themselves will appear as sharp singlets, typically in the range of δ 3.8-4.0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for 4,5-Dimethoxybenzo[b]thiophene
| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |
| H2 | ~7.2-7.3 | Minor upfield shift due to distant electron-donating groups. |
| H3 | ~7.1-7.2 | Minor upfield shift due to distant electron-donating groups. |
| H6 | ~6.8-7.0 | Significant upfield shift due to ortho and para electron-donating groups. |
| H7 | ~7.5-7.7 | Less pronounced upfield shift compared to H6. |
| 4-OCH₃ | ~3.9 | Typical chemical shift for an aryl methoxy group. |
| 5-OCH₃ | ~3.9 | Typical chemical shift for an aryl methoxy group. |
This predictive analysis is supported by data from related methoxy-substituted aromatic compounds. For instance, in 1-iodo-2,4-dimethoxybenzene, the proton ortho to one methoxy group and para to the other appears at δ 6.32 ppm, demonstrating a significant upfield shift.[4]
Comparative Analysis with Other Benzo[b]thiophene Derivatives
To further refine our understanding, a comparison with other substituted benzo[b]thiophenes is instructive. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring system dictates the resulting chemical shifts.
For example, electron-withdrawing groups would generally cause a downfield shift (higher ppm values) of the aromatic proton signals. The provided search results contain ¹H NMR data for a variety of substituted benzo[b]thiophenes, which can be used as reference points for researchers working with this class of compounds.[5]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
For researchers aiming to synthesize and characterize 4,5-dimethoxybenzo[b]thiophene, the following general protocol for acquiring a ¹H NMR spectrum is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Visualizing the Structure and Predicted Proton Environments
The following diagram illustrates the structure of 4,5-dimethoxybenzo[b]thiophene with the proton assignments used in this guide.
Caption: Structure of 4,5-dimethoxybenzo[b]thiophene with proton labels.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 4,5-dimethoxybenzo[b]thiophene. By leveraging the foundational spectrum of benzo[b]thiophene and understanding the electronic effects of methoxy substituents, researchers can confidently predict the spectral features of this and related derivatives. This comparative approach, grounded in the principles of NMR spectroscopy and supported by data from analogous compounds, serves as a valuable resource for the synthesis, characterization, and application of novel benzo[b]thiophene-based molecules in various scientific endeavors.
References
A comprehensive list of references that can be consulted for further information on the NMR spectroscopy of benzo[b]thiophenes and related compounds will be provided upon the availability of direct experimental data for the title compound. The in-text citations refer to the search results that informed this predictive analysis.
Sources
A Comparative Guide to the Infrared Spectroscopy of Methoxy-Substituted Benzothiophenes
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Methoxy-substituted benzothiophenes represent a class of heterocyclic compounds with significant potential, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for their structural elucidation. This guide provides an in-depth comparison of the characteristic IR spectral features of these compounds, grounded in fundamental principles and supported by experimental data. We will explore how the position of the methoxy substituent on the benzothiophene scaffold influences the vibrational frequencies, offering a predictive framework for isomeric differentiation.
The Vibrational Language of Methoxy-Substituted Benzothiophenes
The IR spectrum of a methoxy-substituted benzothiophene is a composite of vibrations from three key structural components: the aromatic benzothiophene core, the ether linkage (C-O-C) of the methoxy group, and the methyl C-H bonds. The interplay of these vibrations, particularly their position and intensity, provides a unique fingerprint for each isomer.
The most diagnostic regions in the mid-IR spectrum (4000-400 cm⁻¹) for these molecules are:
-
Aromatic and Alkyl C-H Stretching Region (3150-2800 cm⁻¹) : This region reveals the presence of both the aromatic rings and the methyl group.
-
Aromatic C=C Stretching Region (1625-1400 cm⁻¹) : These absorptions are characteristic of the benzothiophene ring system.
-
Ether C-O Stretching Region (1300-1000 cm⁻¹) : The strong bands here are highly indicative of the methoxy group.
-
C-H Out-of-Plane Bending Region (900-675 cm⁻¹) : This "fingerprint" region is exquisitely sensitive to the substitution pattern on the benzene portion of the molecule.
Comparative Analysis of Key IR Absorptions
The position of the methoxy group (at the 2, 3, 4, 5, 6, or 7-position) subtly alters the electronic distribution and steric environment of the entire molecule. This, in turn, influences the force constants of various bonds, leading to predictable shifts in their IR absorption frequencies.
The Methoxy Group: A Tale of Two Stretches
The methoxy group provides two of the most characteristic signals in the spectrum:
-
Asymmetric C-O-C Stretch (Aryl-O Bond): This is a strong absorption typically found between 1300-1200 cm⁻¹ for aromatic ethers.[1] For methoxy-substituted benzothiophenes, this band is expected to be a prominent feature. Its precise position can be influenced by the electronic nature of the substituent's location. For instance, substitution at positions that enhance resonance with the sulfur heteroatom may slightly alter this frequency.
-
Symmetric C-O-C Stretch (O-CH₃ Bond): This stretch appears at a lower frequency, generally in the 1075-1020 cm⁻¹ range for alkyl aryl ethers.[2]
-
Methyl C-H Stretch: A sharp, medium-intensity band around 2830 cm⁻¹ is a well-known indicator of a methoxy group, distinguishing it from other C-H stretches.[3]
The Benzothiophene Core: Aromaticity and Substitution
The benzothiophene system itself gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹) are indicative of C-H bonds on the aromatic rings.[4][5]
-
Aromatic C=C Ring Stretching: A series of medium to strong bands are found in the 1625-1400 cm⁻¹ region.[4][5] Benzothiophene itself shows prominent peaks in this area. The presence of the methoxy group will modulate the intensities and positions of these bands. For example, the IR spectrum of Methyl 4-amino-5-methoxybenzothiophene-2-carboxylate shows relevant bands at 1702, 1625, 1528, and 1470 cm⁻¹.[6]
-
C-H Out-of-Plane (OOP) Bending: This is arguably the most powerful region for distinguishing isomers based on the substitution on the benzene ring (positions 4, 5, 6, and 7). The pattern of strong absorptions between 900-675 cm⁻¹ is highly dependent on the number of adjacent free hydrogen atoms on the ring.[4][5]
-
4- or 7-Methoxy (ortho-disubstituted pattern): Expect a strong band in the 770-735 cm⁻¹ range.
-
5- or 6-Methoxy (meta-disubstituted pattern): Expect bands in the ranges of 810-750 cm⁻¹ and 710-690 cm⁻¹.[5]
-
-
Overtone/Combination Bands: A pattern of weak bands between 2000-1650 cm⁻¹ can also be diagnostic of the aromatic substitution pattern.[7][8] These "benzene fingers" provide complementary information to the OOP bending bands.
Summary of Expected IR Peaks
The following table summarizes the expected key IR absorption frequencies for methoxy-substituted benzothiophenes. The ranges are based on established data for aromatic ethers and substituted benzenes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3030 | Weak-Medium | Characteristic of the benzothiophene ring system.[4][5] |
| Asymmetric CH₃ Stretch | ~2960 | Medium | From the methoxy group.[3] |
| Symmetric CH₃ Stretch | ~2870 | Medium | From the methoxy group. |
| Methoxy-specific C-H Stretch | ~2830 | Medium, Sharp | Diagnostic for the -OCH₃ group.[3] |
| Aromatic C=C Ring Stretch | 1625 - 1400 | Medium-Strong | A series of bands indicating the aromatic core.[4] |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Aryl-O stretch, a key indicator of the methoxy group.[2] |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium-Strong | O-CH₃ stretch.[2] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | Highly dependent on substitution at positions 4, 5, 6, 7.[5] |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectra, a standardized experimental approach is crucial. Below are step-by-step protocols for two common solid-sampling techniques: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique requiring minimal sample preparation, making it ideal for routine analysis.[1][9]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum accounts for atmospheric (H₂O, CO₂) and instrumental contributions.
-
Sample Application: Place a small amount of the solid methoxy-substituted benzothiophene powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. A "click" often indicates optimal pressure.[10]
-
Sample Spectrum Collection: Acquire the sample spectrum. The number of scans can be adjusted (e.g., 32 or 64 scans) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to improve the appearance of the spectrum.[10]
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 2.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional transmission technique involves dispersing the sample in a solid, IR-transparent matrix. It is capable of producing very high-quality spectra when performed correctly.
Methodology:
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of the methoxy-substituted benzothiophene sample into a fine powder using an agate mortar and pestle. Add 100-200 mg of dry, spectroscopic-grade KBr powder. The sample concentration should be between 0.2% and 1%.[2][11]
-
Mixing: Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[10]
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2][12]
-
Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the sample spectrum.
-
Data Processing: The software will generate the final spectrum. Note that scattering effects (the Christiansen effect) can cause baseline distortions if the sample particle size is not sufficiently small.[2]
Visualizing the Analysis Workflow
The logical flow from sample to structural interpretation can be visualized as follows:
Caption: Workflow for IR spectral analysis of methoxy-substituted benzothiophenes.
Conclusion
IR spectroscopy is an indispensable technique for the structural analysis of methoxy-substituted benzothiophenes. By systematically evaluating the key vibrational regions—C-H stretches, aromatic ring modes, ether C-O stretches, and C-H out-of-plane bending—researchers can confidently identify these compounds and distinguish between their various isomers. The choice between the rapid ATR-FTIR method and the traditional KBr pellet technique will depend on the specific analytical need, but both can yield high-quality data when the appropriate protocol is followed. This guide provides the foundational knowledge and practical steps necessary to leverage the power of IR spectroscopy in the study of this important class of molecules.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Pingaew, R., et al. (2014). Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1. RSC Advances, 4(94), 52234-52245. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-1-benzothiophene. PubChem Compound Database. Retrieved from [Link]
-
Ferreira, M. J., et al. (2018). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Organic Chemistry, 83(17), 10178-10186. Available at: [Link]
-
Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Nagy, L., et al. (2023). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Pharmaceuticals, 16(10), 1435. Available at: [Link]
-
Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride. Retrieved from [Link]
-
Fässler, P., et al. (2020). Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy. Organic Process Research & Development, 24(7), 1319-1331. Available at: [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]
-
Mohan, S., et al. (1998). Vibrational Spectra and Normal Coordinate Calculations of para-Methoxy Benzoic Acid. Asian Journal of Chemistry, 10(4), 759-764. Available at: [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Li, J., et al. (2016). Design and characterization of methoxy modified organic semiconductors based on phenyl[4]benzothieno[3,2-b][4]benzothiophene. RSC Advances, 6(81), 77803-77809. Available at: [Link]
-
Smith, B. C. (2020, December 20). The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers. Spectroscopy Online. Retrieved from [Link]
-
Itami, K., et al. (2016). S1 Electronic Supplementary Material (ESI) for Chemical Science. Chemical Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Materials Chemistry A. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene. PubChem Compound Database. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). IR, Raman and ab-initio calcualtions of 2,6-dimethoxyphenol. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]
-
Nir, S., et al. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 1-10. Available at: [Link]
-
TRACES Centre Laboratory. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 4,5-Dimethoxybenzo[b]thiophene
The following guide details the operational and disposal protocols for 4,5-dimethoxybenzo[b]thiophene . This substance belongs to a class of sulfur-containing heterocycles that present specific environmental and combustion hazards (SOₓ generation).
This guide prioritizes Scientific Integrity and Regulatory Compliance , designed for immediate implementation in research and drug development environments.
Executive Safety Summary
4,5-dimethoxybenzo[b]thiophene is a fused bicyclic heterocycle.[1] While valuable in medicinal chemistry, its disposal requires strict adherence to protocols preventing the release of sulfur oxides (SOₓ) and contamination of aquatic systems.
| Property | Critical Data | Operational Implication |
| Chemical Structure | Benzo[b]thiophene core with methoxy substituents at 4,5-positions.[2] | Electron-rich ring; susceptible to electrophilic attack. Incompatible with strong oxidizers. |
| Physical State | Solid (Crystalline Powder). | Dust explosion hazard if aerosolized. Use HEPA-filtered weighing enclosures. |
| Combustion Hazard | Generates Sulfur Oxides (SO₂, SO₃) and Carbon Monoxide. | Do NOT dispose of via standard trash or open burning. Requires incineration with scrubbers. |
| Ecological Impact | Toxic to aquatic life with long-lasting effects (Category Chronic 2).[3] | Zero Tolerance for drain disposal. All rinsates must be captured. |
Pre-Disposal Handling & Segregation
Before disposal, waste must be characterized and segregated to prevent dangerous cross-reactions.
Compatibility Matrix
-
Incompatible: Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid), Strong Lewis Acids.
-
Compatible: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Methanol).
Waste Stream Classification
Assign the waste to one of the following streams based on your facility's RCRA or local equivalent codes:
-
Stream A (Solid Waste): Pure substance, contaminated gloves, weighing boats, and filter papers.
-
Stream B (Liquid Waste): Mother liquors, reaction mixtures, and triple-rinse solvents.
-
Note: Must be flagged as "Sulfur-Bearing Organic Waste" to ensure the incineration facility uses appropriate flue gas desulfurization.
-
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance (Stockpile/Expired)
For expired reagents or excess synthesis product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a Teflon-lined screw cap.
-
Transfer:
-
Work inside a chemical fume hood.
-
Transfer solid carefully to avoid dust generation.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Mandatory Text: "Hazardous Waste - 4,5-Dimethoxybenzo[b]thiophene - Toxic to Aquatic Life - Contains Sulfur."
-
-
Secondary Containment: Place the sealed container inside a clear, heavy-duty polyethylene zip-lock bag (double containment).
-
Final Disposition: Transfer to the facility's Hazardous Waste Storage Area for Lab Pack disposal.
Scenario B: Disposal of Reaction Mixtures & Rinsates
For liquid waste generated during synthesis or cleaning.[4]
-
Solvent Selection: Dissolve residues in a combustible solvent (e.g., Acetone or Ethanol). Avoid halogenated solvents (DCM/Chloroform) unless the reaction specifically required them, as halogens increase disposal costs and complexity.
-
Collection: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Critical Step: If the concentration of thiophene is high (>5%), use a separate waste container labeled "High Sulfur Organic Waste."
-
-
Glassware Decontamination:
-
Triple Rinse: Rinse contaminated glassware 3 times with a minimal volume of acetone.
-
Capture: Pour all rinsates into the liquid waste container. Do not pour rinsates down the sink.
-
Final Wash: After triple rinsing, glassware can be washed with detergent and water in the sink.
-
Disposal Decision Logic (Visualized)
The following diagram outlines the decision-making process for categorizing and disposing of 4,5-dimethoxybenzo[b]thiophene waste.
Caption: Operational workflow for classifying and disposing of thiophene-derivative waste streams to ensure environmental compliance.
Emergency Response: Spills
In the event of a spill during disposal preparation:
-
Evacuate & Ventilate: Clear the immediate area.[5] Ensure fume hood is active.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/P100 dust mask if powder is loose outside a hood.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if mixed with oxidizers.
-
-
Decontamination: Scrub the surface with a soap/water solution.[6] Collect all cleaning materials as solid hazardous waste (Stream A).
Regulatory & Compliance Framework
-
RCRA (USA): While 4,5-dimethoxybenzo[b]thiophene is not explicitly P-listed or U-listed, it must be treated as a characteristic waste if it exhibits toxicity or ignitability. It generally falls under "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but best practice dictates treating it as D001 (Ignitable) or Toxic due to aquatic hazards.
-
EPA Disposal Method: The preferred method is Incineration (Code: INCIN) at a permitted facility. The sulfur content necessitates a facility capable of scrubbing acid gases.
-
Drain Disposal: Strictly Prohibited (40 CFR 403.5).
References
-
MilliporeSigma. Safety Data Sheet: 4-Methoxybenzo[b]thiophene (Related Compound). Retrieved from
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Regulations. Retrieved from
-
TCI Chemicals. Benzo[b]thiophene Safety Data Sheet and Handling. Retrieved from
-
PubChem. Benzo[b]thiophene Compound Summary (CID 7218). National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
